4-(Trifluoromethyl)-1,3-thiazole
Overview
Description
4-(Trifluoromethyl)-1,3-thiazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring.
Mechanism of Action
Target of Action
Trifluoromethyl group-containing compounds have been widely used in pharmaceuticals and exhibit numerous pharmacological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that trifluoromethyl group-containing compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . The trifluoromethyl group can impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Biochemical Pathways
It’s known that organofluorine compounds, including those with trifluoromethyl groups, can significantly affect pharmaceutical growth
Pharmacokinetics
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth, and they make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Result of Action
It’s known that trifluoromethyl group-containing compounds exhibit numerous pharmacological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)-1,3-thiazole. It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnones under mild conditions . Another approach involves the use of trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a photocatalyst .
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)-1,3-thiazole often employs scalable and cost-effective methods. These methods may include continuous flow processes that utilize readily available organic precursors and fluorine sources like cesium fluoride .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or alkylated thiazoles.
Scientific Research Applications
4-(Trifluoromethyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Incorporated into pharmaceutical compounds for its ability to modulate biological activity.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
Comparison with Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylpyridine: Features a trifluoromethyl group on a pyridine ring.
Trifluoromethylphenol: A phenol derivative with a trifluoromethyl group.
Uniqueness: 4-(Trifluoromethyl)-1,3-thiazole is unique due to the presence of both a trifluoromethyl group and a thiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NS/c5-4(6,7)3-1-9-2-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTYVNMMIPPCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101048-75-3 | |
Record name | 4-(trifluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid?
A1: 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid is a derivative of 4-(trifluoromethyl)-1,3-thiazole. The molecular formula of this compound is C6H4F3NO2S []. In its crystal structure, molecules are linked together through O—H⋯N and C—H⋯O hydrogen bonds, forming chains [].
Q2: Are there any efficient synthetic routes for 4-trifluoromethyl-1,3-thiazole derivatives?
A2: While specific details about the compound's interactions with targets and downstream effects are not available in the provided abstracts, one study describes a novel synthetic pathway to access 4-trifluoromethyl-1,3-thiazole derivatives []. This method utilizes a thiocarbonyl ylide intermediate, potentially offering an efficient route for synthesizing these compounds [].
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